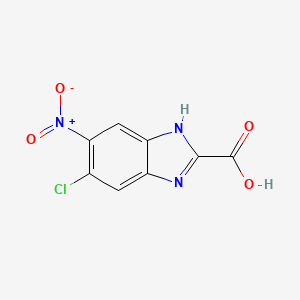

6-Chloro-5-nitrobenzimidazole-2-carboxylic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Chloro-5-nitrobenzimidazole-2-carboxylic Acid is a chemical compound with the molecular formula C8H4ClN3O4 and a molecular weight of 241.59 g/mol . This compound is part of the benzimidazole family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-nitrobenzimidazole-2-carboxylic Acid typically involves the nitration of 6-chlorobenzimidazole-2-carboxylic acid. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors equipped with temperature control systems to ensure the safety and efficiency of the reaction. The product is then purified through crystallization or recrystallization techniques to obtain a high-purity compound .

Analyse Des Réactions Chimiques

Types of Reactions

6-Chloro-5-nitrobenzimidazole-2-carboxylic Acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Amines, thiols, and other nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Reduction: 6-Amino-5-nitrobenzimidazole-2-carboxylic Acid.

Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

6-Chloro-5-nitrobenzimidazole-2-carboxylic Acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex benzimidazole derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mécanisme D'action

The mechanism of action of 6-Chloro-5-nitrobenzimidazole-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atom can also participate in substitution reactions, modifying the compound’s activity and specificity .

Comparaison Avec Des Composés Similaires

6-Chloro-5-nitrobenzimidazole-2-carboxylic Acid can be compared with other similar compounds such as:

5-Nitrobenzimidazole-2-carboxylic Acid: Lacks the chlorine atom, which may affect its reactivity and biological activity.

6-Chlorobenzimidazole-2-carboxylic Acid: Lacks the nitro group, which may influence its chemical properties and applications.

The presence of both the chlorine and nitro groups in this compound makes it unique and versatile for various applications.

Activité Biologique

6-Chloro-5-nitrobenzimidazole-2-carboxylic acid is a benzimidazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by a nitro group and a chloro substituent, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer effects, as well as its potential applications in medicinal chemistry.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antibacterial Activity

Recent studies have shown that benzimidazole derivatives exhibit significant antibacterial properties. For instance, a comprehensive review highlighted that various benzimidazole derivatives were assessed for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound showed promising results, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like norfloxacin .

| Bacteria | MIC (μg/mL) | Standard |

|---|---|---|

| Staphylococcus aureus | 2 | Norfloxacin |

| Escherichia coli | 4 | Chloromycin |

| Pseudomonas aeruginosa | 8 | Ampicillin |

Antifungal Activity

In addition to antibacterial properties, this compound has demonstrated antifungal activity against various fungal strains. In vitro tests indicated effective inhibition against Candida albicans and Aspergillus fumigatus, with MIC values suggesting strong potential for therapeutic applications .

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been widely studied. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines, including colon cancer cells. Notably, these compounds exhibited selective toxicity towards p53-negative colon cancer cells, indicating their potential as targeted cancer therapies .

| Cancer Cell Line | IC50 (μM) |

|---|---|

| Colon Cancer (p53-negative) | 0.19 |

| M. tuberculosis (H37Rv) | 1.56 |

The mechanism underlying the biological activity of this compound is believed to involve the inhibition of key enzymes and disruption of cellular processes in target organisms. The presence of the nitro group is crucial for its antimicrobial activity, as it can undergo reduction within microbial cells, leading to the generation of reactive intermediates that damage cellular components .

Case Studies

- Antihypertensive Activity : A study investigated a series of benzimidazole derivatives, including those with structural similarities to this compound. These compounds were evaluated for their antihypertensive effects in induced hypertensive rats, demonstrating significant reductions in blood pressure compared to controls .

- Antitubercular Activity : Another research effort focused on the antitubercular properties of benzimidazole derivatives, revealing that certain analogs exhibited remarkable activity against fluoroquinolone-resistant strains of M. tuberculosis, with MIC values as low as 0.19 μM .

Propriétés

Formule moléculaire |

C8H4ClN3O4 |

|---|---|

Poids moléculaire |

241.59 g/mol |

Nom IUPAC |

5-chloro-6-nitro-1H-benzimidazole-2-carboxylic acid |

InChI |

InChI=1S/C8H4ClN3O4/c9-3-1-4-5(2-6(3)12(15)16)11-7(10-4)8(13)14/h1-2H,(H,10,11)(H,13,14) |

Clé InChI |

VFPRECMIZREYPE-UHFFFAOYSA-N |

SMILES canonique |

C1=C2C(=CC(=C1[N+](=O)[O-])Cl)N=C(N2)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.